2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol
Description
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol (CAS: 1343578-96-0) is a piperazine derivative featuring a cyclopropanesulfonyl group at the 4-position of the piperazine ring and a hydroxyl-terminated ethyl chain. Its molecular formula is C₉H₁₈N₂O₃S (molecular weight: 234.32 g/mol) . The cyclopropanesulfonyl moiety introduces steric and electronic effects that may influence receptor binding and metabolic stability, distinguishing it from other sulfonamide- or aryl-substituted piperazines.
Properties
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c12-8-7-10-3-5-11(6-4-10)15(13,14)9-1-2-9/h9,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEZKUDGBNGWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The resulting intermediate is then reacted with ethylene oxide to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(Cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. It can also modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Pharmacological Profiles
The table below compares 2-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol with key analogs, focusing on substituents, molecular weight, and pharmacological activities:
Key Structural and Functional Differences
- 4-Chlorophenylsulfonyl analogs (e.g., ) exhibit higher molecular weights and increased hydrophobicity, which may affect blood-brain barrier penetration.
Piperazine Side Chain Modifications :
Aryl Substituents :
Physicochemical Properties
- Fluphenazine hydrochloride melts at 226–233°C , reflecting ionic salt formation.
- Solubility: Hydroxyl and sulfonyl groups likely confer moderate water solubility, comparable to 2-(4-methanesulfonylpiperazin-1-yl)ethanol (storage at 2–8°C ).
Receptor Binding and Selectivity
- The anxiolytic analog in binds to benzodiazepine and nicotinic receptors, whereas fluphenazine targets dopamine receptors . The target compound’s cyclopropanesulfonyl group may favor interactions with serotonin or sigma receptors, as seen in related sulfonamide derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
